N-benzyl-2-(1,2,4-triazol-1-yl)acetamide

Catalog No.
S7726534
CAS No.
M.F
C11H12N4O
M. Wt
216.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-(1,2,4-triazol-1-yl)acetamide

Product Name

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide

IUPAC Name

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C11H12N4O/c16-11(7-15-9-12-8-14-15)13-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,16)

InChI Key

CZBSUMJRNJLATL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC=N2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC=N2

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide is an organic compound classified as a triazole derivative. It has a molecular formula of C11_{11}H12_{12}N4_4O and a molecular weight of 224.24 g/mol. This compound appears as a white crystalline solid with a melting point ranging from 148°C to 150°C. It is soluble in dimethyl sulfoxide and dimethylformamide but shows limited solubility in water. N-benzyl-2-(1,2,4-triazol-1-yl)acetamide was first synthesized in 2015 and has been the subject of various studies due to its potential applications in pharmaceuticals and agriculture.

The synthesis of N-benzyl-2-(1,2,4-triazol-1-yl)acetamide typically involves a two-step reaction process. Initially, benzoic acid is condensed with ethyl alcohol to form an intermediate product. This intermediate is then cyclized using hydrazine hydrate to yield N-benzyl-2-(1,2,4-triazol-1-yl)acetamide. The compound is known to undergo hydrolysis under acidic or alkaline conditions, which can affect its stability and efficacy.

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide exhibits significant biological activities, particularly in the fields of oncology and microbiology. Research indicates that it has potent anticancer properties, including the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Additionally, it demonstrates antibacterial and antifungal activities against a range of pathogens . These properties make it a candidate for further development as an anticancer agent and antimicrobial treatment.

The synthesis of N-benzyl-2-(1,2,4-triazol-1-yl)acetamide can be achieved through several methods:

  • Two-step synthesis: This method involves the condensation of benzoic acid with ethyl alcohol followed by cyclization with hydrazine hydrate.
  • Microwave-assisted synthesis: A more modern approach utilizes microwave irradiation to facilitate the reaction between N-benzyl-2-hydroxyacetamide and 2-nitroimidazole without the need for solvents or catalysts .
  • Analytical methods: Characterization of the compound can be performed using techniques such as thin-layer chromatography, high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray crystallography .

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide has potential applications across various fields:

  • Pharmaceuticals: Its anticancer and antimicrobial properties suggest its use in developing new therapeutic agents.
  • Agriculture: The compound may also be explored for use as a fungicide or bactericide due to its biological activity against plant pathogens .

Interaction studies involving N-benzyl-2-(1,2,4-triazol-1-yl)acetamide focus on its mechanism of action against cancer cells and pathogens. Research shows that it may disrupt cellular processes leading to apoptosis in cancer cells while inhibiting key enzymes in microbial metabolism . Further studies are needed to understand its interactions at the molecular level fully.

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide shares structural similarities with other triazole derivatives. Here are some similar compounds:

Compound NameKey Features
N-benzyl-2-(1H-imidazol-1-yl)acetamideExhibits antifungal activity; structurally related to triazoles.
1-benzyl-3-methyltriazoleKnown for its anti-inflammatory properties; similar triazole structure.
N-cyclopropyl-2-[1-(7-ethoxy-dihydrobenzofuran)]acetamideShows anticancer properties; features similar functional groups.

Uniqueness of N-benzyl-2-(1,2,4-triazol-1-yl)acetamide

What sets N-benzyl-2-(1,2,4-triazol-1-yl)acetamide apart from these compounds is its specific biological activity profile against both cancer cells and microbial infections. Its unique combination of structural features contributes to its efficacy as both an anticancer agent and an antimicrobial agent .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.10111102 g/mol

Monoisotopic Mass

216.10111102 g/mol

Heavy Atom Count

16

Dates

Last modified: 02-18-2024

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